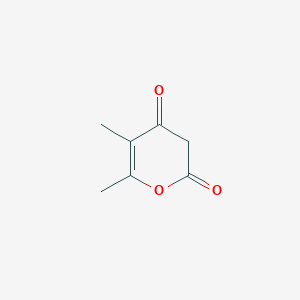![molecular formula C10H17IO2 B13645339 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)-2,9-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and two oxygen atoms within a spiro[55]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction proceeds via the formation of an iodomethyl intermediate, which subsequently cyclizes to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction: Formation of spirocyclic compounds with a methyl group.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The spirocyclic structure may also contribute to the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
3-(Chloromethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a chloromethyl group.
3-(Hydroxymethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a hydroxymethyl group.
Uniqueness
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the spirocyclic structure provides rigidity and stability, which can be advantageous in the design of pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C10H17IO2 |
|---|---|
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17IO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |
Clave InChI |
ZTTXWTMNFJDFQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCOCC2)COC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



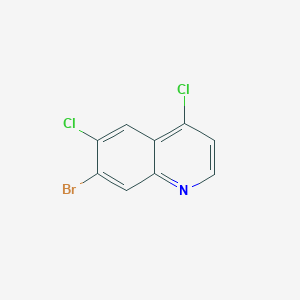
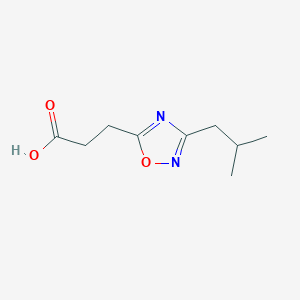
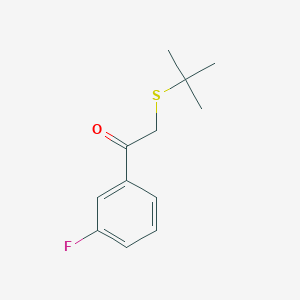
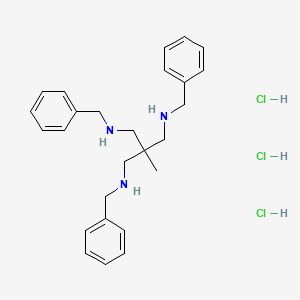
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
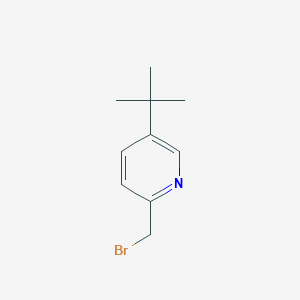

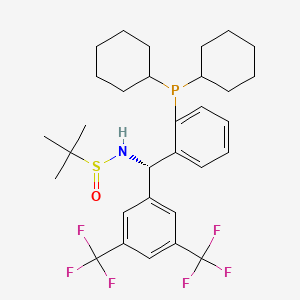
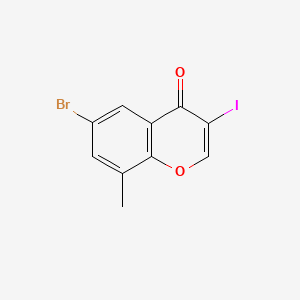
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)

